

Technical Guide: Physicochemical Properties of 4-Bromobenzenesulfonic Acid and its Hydrate

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Compound of Interest

Compound Name: 4-Bromobenzenesulfonic acid
hydrate

Cat. No.: B2379184

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point characteristics of 4-bromobenzenesulfonic acid and its monohydrate form. The information is intended to support research and development activities where this compound is utilized.

Data Presentation

The melting point is a critical physical property for the identification and purity assessment of a chemical compound. Below is a summary of the available melting point data for 4-bromobenzenesulfonic acid in its anhydrous and monohydrate forms.

Compound Name	CAS Number	Form	Melting Point Range (°C)
4-Bromobenzenesulfonic acid	138-36-3	Anhydrous	115-118
4-Bromobenzenesulfonic acid monohydrate	79326-93-5	Monohydrate	90-93

Experimental Protocols

The following is a detailed methodology for the determination of the melting point range of a solid crystalline compound, such as 4-bromobenzenesulfonic acid and its hydrate, using the capillary method. This protocol is based on established pharmacopeial procedures.

Objective: To accurately determine the temperature range over which the solid to liquid phase transition occurs.

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.
- Glass capillary tubes (sealed at one end).
- Mortar and pestle.
- Spatula.

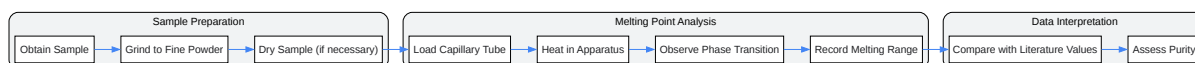
Procedure:

- **Sample Preparation:**
 - Ensure the sample of 4-bromobenzenesulfonic acid (anhydrous or monohydrate) is a fine, dry powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.
 - For the hydrate, care should be taken to avoid excessive grinding which might lead to loss of water of hydration.
- **Capillary Tube Loading:**
 - Introduce the powdered sample into the open end of a capillary tube.
 - Compact the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-4 mm.
- **Melting Point Determination:**

- Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is known, set the initial temperature of the apparatus to about 10-15°C below the expected melting point.
 - Commence heating at a rate of approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.
 - Carefully observe the sample through the magnifying lens of the apparatus.
 - Record the temperature at which the first droplet of liquid is observed. This is the lower limit of the melting point range.
 - Continue heating at the same rate and record the temperature at which the last solid crystal melts. This is the upper limit of the melting point range.
- Reporting:
 - The melting point should be reported as a range from the temperature of the first liquid formation to the temperature of complete liquefaction.

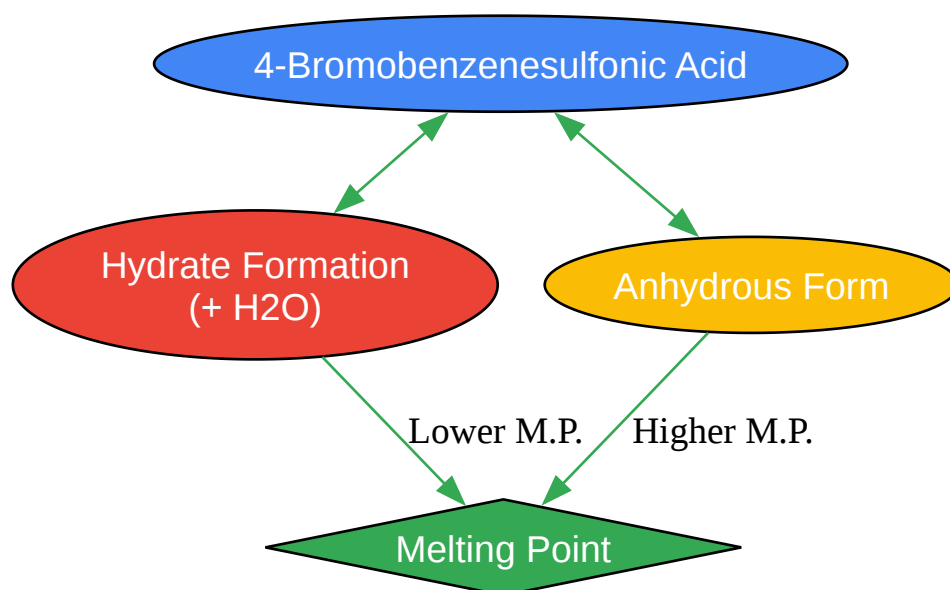
Mandatory Visualizations

The following diagrams illustrate the logical workflow for sample analysis and the key factors influencing the melting point of a hydrated compound.



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Caption: Experimental workflow for melting point determination.



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Caption: Relationship between hydration state and melting point.

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